molecular formula C9H6ClN5S B3321217 3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 13182-73-5

3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3321217
CAS No.: 13182-73-5
M. Wt: 251.7 g/mol
InChI Key: WFMAIFDIXUQPAF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and an amine at position 4. For instance, it was identified as a potent p38 MAPK inhibitor via virtual screening, with structural modifications enabling optimization of anti-inflammatory activity . Additionally, a structurally related derivative, (E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-triazolo-thiadiazole (LGH00045), demonstrated significant CDC25B phosphatase inhibition (IC50 = 0.82 µM), highlighting the therapeutic relevance of this chemical framework .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5S/c10-6-4-2-1-3-5(6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMAIFDIXUQPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the reaction of 2-chlorophenyl hydrazine with appropriate thiadiazole precursors under specific conditions. Common synthetic routes include:

  • Condensation Reactions: Reacting 2-chlorophenyl hydrazine with thiosemicarbazide in the presence of an acid catalyst.

  • Cyclization Reactions: Cyclization of the intermediate hydrazine derivatives under high-temperature conditions to form the triazolothiadiazole core.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process typically includes:

  • Batch Processing: Large-scale batch reactors are used to carry out the synthesis reactions.

  • Purification Techniques: Advanced purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Alkylated derivatives of the compound.

Scientific Research Applications

3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infections.

  • Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.

  • Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Key Observations :

  • In contrast, 7c’s 4-nitrophenyl group (strong EWG) may increase metabolic instability despite high yield (77%) .
  • Bulkier Substituents : Compound 8b, with a spirodione-propyl chain, exhibits a higher melting point (183°C) due to increased molecular rigidity .

Enzyme Inhibition

  • p38 MAPK Inhibition: The target compound’s 4-methoxy-phenoxymethyl analog showed enhanced inhibitory activity in SAR studies, underscoring the importance of hydrophobic side chains at position 6 .
  • CDC25B Inhibition : LGH00045, a vinyl-furan derivative, achieved submicromolar potency (IC50 = 0.82 µM), suggesting that extended conjugation at position 6 improves enzyme binding .

Antimicrobial Activity

  • Compound 5b (3-(4-nitrophenyl)-6-phenyl-triazolo-thiadiazole) displayed potent anti-Helicobacter pylori activity (MIC = 10 µg/mL), whereas the target compound’s amine group may reduce lipophilicity, limiting microbial membrane penetration .

Intermolecular Interactions

  • X-ray analysis of 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole revealed C–H···N and halogen bonding, stabilizing its crystal lattice. The target compound’s 2-chlorophenyl group may similarly facilitate halogen bonding in biological targets .

Biological Activity

3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound belonging to the class of triazolothiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN4S with a molecular weight of 338.8 g/mol. The compound features a triazole ring fused with a thiadiazole moiety and a chlorophenyl substituent.

PropertyValue
Molecular FormulaC17H13ClN4S
Molecular Weight338.8 g/mol
IUPAC Name3-(2-chlorophenyl)-6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Purity≥95%

Antimicrobial Activity

Recent studies have shown that derivatives of triazolothiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated moderate to good antibacterial and antifungal activities against various pathogens. A notable study indicated that certain derivatives exhibited excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of triazolothiadiazoles has been extensively researched. Compounds in this class have shown promising results in inhibiting the growth of cancer cell lines. For example:

  • IC50 Values : In a study evaluating various derivatives against gastric cancer cell lines (NUGC), some compounds exhibited IC50 values in the nanomolar range (e.g., 25 nM) .
  • Mechanism of Action : The mechanism of action is believed to involve the inhibition of Bcl-2 proteins that are crucial for cancer cell survival. Compounds targeting Bcl-2 showed selective growth-inhibitory activity in human cancer cell lines .

Antitubercular Activity

Research has also highlighted the potential antitubercular activity of triazolothiadiazole derivatives. One study reported that specific compounds demonstrated significant inhibitory effects against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) lower than that of standard treatments like Isoniazid .

Case Study 1: Synthesis and Evaluation

In a systematic study involving the synthesis of various triazolothiadiazole derivatives, researchers synthesized this compound and evaluated its biological activity. The results indicated that this compound possessed notable antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Screening

Another case involved screening a series of synthesized triazolothiadiazole derivatives for anticancer activity. Among them, the compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-amino-3-mercaptotriazoles with electrophilic reagents. Key routes include:
  • Route A : Reaction of 4-amino-3-mercaptotriazole with phenacyl bromides or α-bromoketones under acidic conditions (e.g., acetic acid) to form the triazolo-thiadiazole core .
  • Route B : Use of hydrazonoyl halides with triethylamine catalysis to introduce aryl substituents .
  • Example : A specific protocol involves reacting 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with phenoxyacetic acid in phosphorus oxychloride, yielding the target compound after reflux and purification .

Table 1 : Representative Synthetic Routes and Yields

Starting MaterialReagent/ConditionsYield (%)Reference
4-Amino-3-mercaptotriazolePhenacyl bromide/AcOH reflux70-80
Hydrazonoyl halideTriethylamine/EtOH75-85
2-Phenoxyacetic acidPOCl₃ reflux60-70

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirms substitution patterns and aromatic proton environments (e.g., 2-chlorophenyl resonances at δ 7.3–7.6 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 322.07 for C₁₀H₇ClN₅S) .
  • Melting Point : Used as a purity indicator (reported range: 160-190°C depending on substituents) .

Q. What biological activities have been reported for this compound?

  • Methodological Answer :
  • Antimicrobial : Derivatives show activity against S. aureus (MIC: 8–32 µg/mL) and E. coli .
  • Anti-inflammatory : Inhibits TNF-α production (IC₅₀: ~10 µM) via p38 MAP kinase binding .
  • Antinociceptive : Peripheral pain modulation in rodent models .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and purity of this compound?

  • Methodological Answer :
  • Solvent : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
  • Catalyst : HgO-mediated dehydrosulfurization increases yields (70–80%) but requires careful handling due to toxicity .
  • Temperature : Reflux conditions (100–120°C) are critical for complete cyclization; lower temperatures lead to incomplete reactions .

Contradiction Note : Yields in (70–80%) vs. ("acceptable" but unspecified) may stem from variations in HgO purity or stoichiometry .

Q. What structural modifications enhance bioactivity, and how are they rationalized?

  • Methodological Answer :
  • Substituent Effects :
  • 2-Chlorophenyl : Enhances lipophilicity and p38 MAP kinase binding (ΔG: −9.2 kcal/mol) .
  • Phenoxymethyl Group : Improves antinociceptive activity by modulating COX-2 inhibition .
  • SAR Insights :
  • Electron-withdrawing groups (e.g., nitro) on the aryl ring increase antimicrobial potency but reduce solubility .
  • Bulkier substituents (e.g., spiroazaspiro groups) improve TNF-α inhibition but complicate synthesis .

Table 2 : Activity vs. Substituents

SubstituentBiological TargetEffect SizeReference
2-Chlorophenylp38 MAP kinaseIC₅₀: 9.3 µM
4-NitrophenylS. aureusMIC: 16 µg/mL
PhenoxymethylCOX-250% inhibition at 20 µM

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be addressed?

  • Methodological Answer :
  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 for TNF-α assays) or bacterial strains .
  • Compound Purity : NMR and HPLC data in (≥95% purity) vs. unspecified purity in other studies .
  • Structural Analogues : Studies may inadvertently compare derivatives with minor substituent changes (e.g., 2-chloro vs. 4-chloro isomers) .

Key Research Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
  • Biological Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with p38 MAP kinase .
  • Data Standardization : Adopt uniform protocols (e.g., CLSI guidelines) for antimicrobial assays to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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